1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-methoxyphenylacetyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol typically involves the acylation of 3,5-dimethylpyrazole with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.
Major Products
Oxidation: 4-Hydroxyphenylacetyl derivative.
Reduction: 4-Methoxyphenylethanol derivative.
Substitution: Various substituted phenylacetyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylacetyl chloride
- 3,5-Dimethylpyrazole
Uniqueness
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol is unique due to the combination of its pyrazole ring and the 4-methoxyphenylacetyl group. This structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the pyrazole ring can interact with biological targets in a distinct manner.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)14(17)9-12-4-6-13(18-3)7-5-12/h4-8H,9H2,1-3H3 |
InChI Key |
UJGSEJYKEBJYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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